molecular formula C9H18ClNO B2451003 3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride CAS No. 2416236-76-3

3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride

Cat. No.: B2451003
CAS No.: 2416236-76-3
M. Wt: 191.7
InChI Key: LAMYFSUKADWIRM-UHFFFAOYSA-N
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Description

“3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride” is a chemical compound . It’s also known as “{3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride” with the CAS Number: 2416236-76-3 .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives has been achieved through a one-pot tandem Mannich annulation . This process involves the use of aromatic ketones, paraformaldehyde, and dimethylamine . This method has been found to be a practical precursor for obtaining 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .


Chemical Reactions Analysis

The formation of 3-azabicyclo[3.3.1]non-3-enes has been achieved via the bridged-Ritter reactions . The reaction involves the use of a carbenium ion with a nitrile group, followed by subsequent events .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antiarrhythmic Properties : Research shows that derivatives of 3-azabicyclo[3.3.1]nonane, like 3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate, have been synthesized and found effective as antiarrhythmic agents in animal models (Thompson et al., 1987).
  • Stereochemistry and Antimicrobial Evaluation : Novel derivatives of 3-azabicyclo[3.3.1]nonan-9-ylidene have been created and displayed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ramachandran et al., 2011).
  • NMR Studies for Structural Analysis : Detailed NMR studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones to establish their stereochemical assignments, which are crucial for understanding their chemical behavior (Park, Jeong, & Parthiban, 2011).

Pharmacological Applications

  • Antiarrhythmic Activity : Synthetic analogs of 3-azabicyclo[3.3.1]nonanes have been examined for their antiarrhythmic activity, highlighting the potential of these compounds in cardiovascular therapeutics (Khisamutdinova et al., 2004).
  • Analgesic and Local Anaesthetic Action : Certain derivatives, such as 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo[3.3.1]nonane, have shown promising analgesic activities and marked local anaesthetic action in biological testing (Oki et al., 1970).

Structural and Conformational Studies

  • Structural and Conformational Analysis : Extensive research has been done on the structural and conformational behavior of 3-azabicyclo[3.3.1]nonane derivatives, which is crucial for understanding their chemical and pharmacological properties (Arias-Pérez et al., 1997).

Antiprotozoal Activity

  • Anti-Trypanosomal and Anti-Plasmodial Activity : Studies indicate the potential of 2-azabicyclo[3.2.2]nonanes, related to 3-azabicyclo[3.3.1]nonanes, in exhibiting significant antiprotozoal activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-9-3-1-2-8(4-9)5-10-6-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZCLKFBDCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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